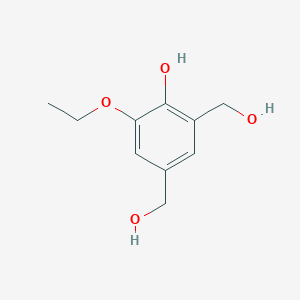![molecular formula C12H16F3NO4 B14260873 Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 139478-39-0](/img/structure/B14260873.png)
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol involves several steps, typically starting with the preparation of the trifluoromethylated phenol derivative. This can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The subsequent steps involve the reaction of the trifluoromethylated phenol with propylene oxide under basic conditions to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The specific pathways and targets depend on the compound’s application, but it generally acts by modulating enzyme activity or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol can be compared with other trifluoromethyl-containing compounds, such as:
Fluoxetine: An antidepressant that also contains a trifluoromethyl group and acts by inhibiting serotonin reuptake.
Trifluoromethylated aromatic compounds: These compounds share similar properties, such as increased stability and lipophilicity, making them valuable in various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
139478-39-0 |
|---|---|
Molekularformel |
C12H16F3NO4 |
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2.C2H5NO2/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13;1-3-2(4)5/h2-5,7,14H,6H2,1H3;3H,1H3,(H,4,5) |
InChI-Schlüssel |
MPYNYUVQEVTVRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC(=C1)C(F)(F)F)O.CNC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)
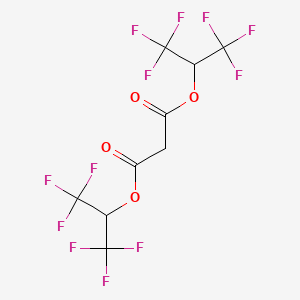


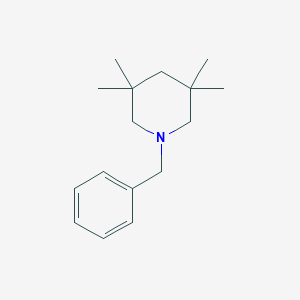
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)

![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
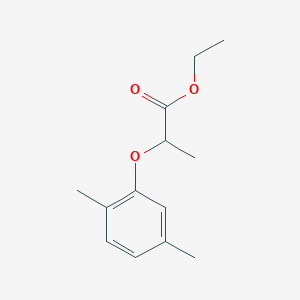
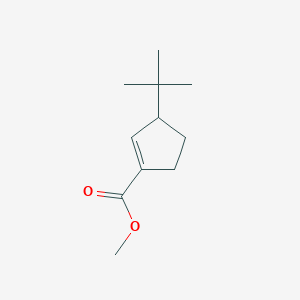

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
